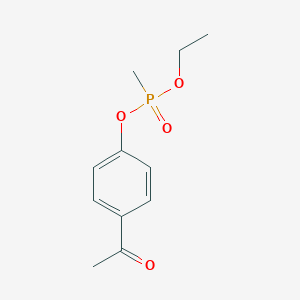![molecular formula C28H38O3 B12618975 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid CAS No. 918500-15-9](/img/structure/B12618975.png)
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid is a synthetic organic compound with the molecular formula C28H36O3 It is characterized by the presence of a tetradecanoic acid chain attached to a phenyl ring, which is further substituted with a 4-methylbenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Preparation of Boronic Acid Intermediate: The starting material, 4-methylbenzoyl chloride, is reacted with a boronic acid derivative to form the boronic acid intermediate.
Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated tetradecanoic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoate: A methyl ester derivative with similar chemical properties.
4-(4-Methylbenzoyl)benzoic acid: A simpler analog with a shorter carbon chain.
Uniqueness
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid is unique due to its long tetradecanoic acid chain, which imparts distinct physical and chemical properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
918500-15-9 |
|---|---|
Molekularformel |
C28H38O3 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid |
InChI |
InChI=1S/C28H38O3/c1-23-15-19-25(20-16-23)28(31)26-21-17-24(18-22-26)13-11-9-7-5-3-2-4-6-8-10-12-14-27(29)30/h15-22H,2-14H2,1H3,(H,29,30) |
InChI-Schlüssel |
XPVAPSFPJBBEIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



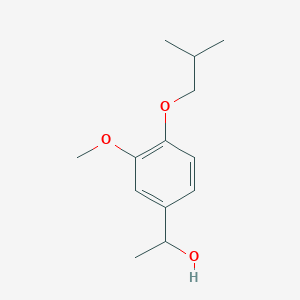
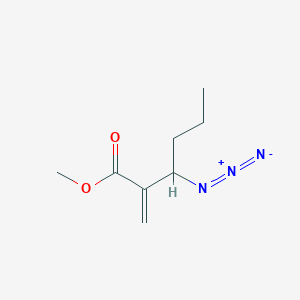
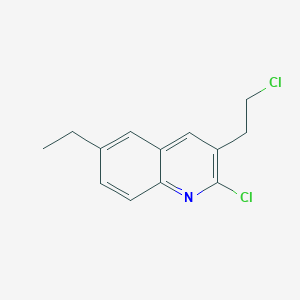
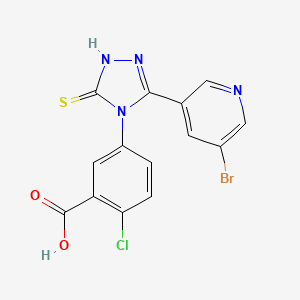
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
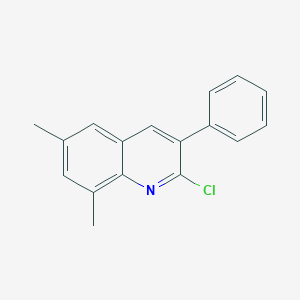
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)

![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
